1-Oxaspiro[4.5]decane-4-carboxaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74076-80-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-oxaspiro[4.5]decane-4-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-8-9-4-7-12-10(9)5-2-1-3-6-10/h8-9H,1-7H2 |
InChI Key |
WLMYHZZWUYXKPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(CCO2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxaspiro 4.5 Decane 4 Carboxaldehyde and Derivatives
Strategies for the Construction of the 1-Oxaspiro[4.5]decane Core
The synthesis of the 1-oxaspiro[4.5]decane ring system can be achieved through a variety of strategic approaches, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable functional group tolerance. These methods often involve the formation of a key spirocyclic junction, uniting a cyclohexane (B81311) ring with a tetrahydrofuran (B95107) ring through a shared quaternary carbon atom.
Intramolecular Oxygen-Nucleophilic Cyclization Approaches
A fundamental and widely employed strategy for the formation of the tetrahydrofuran ring of the 1-oxaspiro[4.5]decane system is through intramolecular oxygen-nucleophilic cyclization. This approach typically involves a cyclohexane precursor bearing a hydroxyl group and a suitable electrophilic carbon atom, appropriately positioned to facilitate a ring-closing reaction.
The key step in this methodology is the attack of the oxygen nucleophile (the hydroxyl group) on an electrophilic center, which can be an epoxide, a double bond activated by an electrophile, or a carbon atom bearing a leaving group. For instance, the palladium-catalyzed cyclization of a suitably functionalized cyclohexene (B86901) derivative can lead to the formation of the oxaspirocycle. In one example, a Pd-catalyzed sequence involving oxidative addition, cyclization, and termination through intermolecular nucleophile capture has been shown to generate polycyclic structures. nih.gov While this specific example does not directly yield the target aldehyde, the underlying principle of intramolecular oxygen attack is central.
The synthesis of the target molecule, 1-Oxaspiro[4.5]decane-4-carboxaldehyde, via this route would likely involve a starting material such as a cyclohexanol (B46403) derivative with a side chain at the 1-position containing a masked aldehyde or a group that can be converted to an aldehyde. For example, a nitrile or an ester group on the side chain could be carried through the cyclization and then subsequently reduced to the desired carboxaldehyde. The reduction of nitriles to aldehydes can be achieved using reagents like Diisobutylaluminium hydride (DIBAL-H), which is a mild reducing agent capable of this selective transformation. chemistrysteps.comlibretexts.orgquimicaorganica.orgcommonorganicchemistry.comorganic-chemistry.org
Oxidative Spiroannulation via Hypervalent Iodine Reagents
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for mediating oxidative cyclization reactions under mild conditions. beilstein-journals.org These reagents can effect the spiroannulation of phenolic or enolic substrates to generate spirocyclic systems. In the context of 1-oxaspiro[4.5]decane synthesis, a cyclohexanol derivative with a tethered nucleophilic group can undergo oxidative cyclization in the presence of a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA).
The mechanism generally involves the initial reaction of the hypervalent iodine reagent with the hydroxyl group of the substrate. This is followed by an intramolecular attack of a nucleophilic moiety onto the activated intermediate, leading to the formation of the spirocyclic ring system. For instance, the oxidative spirocyclization of para-substituted phenols to spirodienones using polymer-supported iodine(III) reagents has been reported. beilstein-journals.org While this example leads to a dienone, the principle can be adapted.
To synthesize this compound, a potential strategy would involve the oxidative cyclization of a cyclohexanol derivative bearing a side chain that can be converted to a formyl group. For example, a side chain with a terminal alkene could be oxidatively cleaved after the spirocyclization to yield the aldehyde. Alternatively, a precursor with a nitrile group at the appropriate position could be cyclized, followed by reduction to the aldehyde. chemistrysteps.comlibretexts.orgquimicaorganica.orgcommonorganicchemistry.comorganic-chemistry.org
| Catalyst/Reagent | Substrate Type | Product Type | Yield (%) | Reference |
| PIDA | Naphthol derivative | Spirocyclic compound | 87 | beilstein-journals.org |
| Polymer-supported I(III) | p-Substituted phenol | Spirodienone | - | beilstein-journals.org |
Gold(I)-Catalyzed Cycloisomerization for Oxaspirocycle Formation
Gold(I) catalysts have proven to be exceptionally effective in promoting the cycloisomerization of enynes and diols to form complex cyclic and spirocyclic structures. This methodology is characterized by its mild reaction conditions and high atom economy. The synthesis of oxaspirocycles using this approach typically involves the gold-catalyzed intramolecular addition of a hydroxyl group to a tethered alkyne.
For instance, the gold(I)-catalyzed cycloisomerization of 1,6-enynes has been developed for the construction of spiro[4.5]decanes. chemistrysteps.com Although this specific example focuses on the carbocyclic variant, the principle is readily extendable to oxaspirocycles by employing substrates with an oxygen-containing tether. A plausible reaction mechanism involves the activation of the alkyne by the gold(I) catalyst, followed by the intramolecular attack of the hydroxyl group.
To access this compound, a starting material containing a cyclohexanol moiety, a tethered alkyne, and a precursor to the aldehyde functionality at the desired position would be required. For example, a nitrile-containing enyne could be subjected to gold-catalyzed cycloisomerization, followed by reduction of the nitrile to the aldehyde.
| Catalyst | Substrate | Product | Diastereomeric Ratio (dr) | Reference |
| JohnPhosAuCl/NaBARF | 1,6-enyne | Spiro[4.5]decane | 6.7:1 to >20:1 | chemistrysteps.com |
Knoevenagel Condensation and Subsequent Cyclization Pathways
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. This reaction can be ingeniously employed in a tandem sequence to construct the 1-oxaspiro[4.5]decane skeleton. The strategy typically involves the initial Knoevenagel condensation of a cyclohexanone (B45756) derivative with a suitable active methylene compound, followed by an intramolecular cyclization.
For the synthesis of this compound, a potential approach would be the Knoevenagel condensation of cyclohexanone with a reagent that can introduce a three-carbon unit with a masked aldehyde function. For example, condensation with a protected acrolein derivative could be envisioned. The resulting intermediate would then undergo an intramolecular Michael addition of a hydroxyl group (which could be present on the initial active methylene compound or introduced subsequently) to the activated double bond, followed by cyclization to form the tetrahydrofuran ring.
Alternatively, a Knoevenagel product could be further elaborated to introduce the necessary hydroxyl group and then cyclized. The final conversion of a precursor group (e.g., a nitrile or ester) at the 4-position to the aldehyde would complete the synthesis. chemistrysteps.comlibretexts.orgquimicaorganica.orgcommonorganicchemistry.comorganic-chemistry.org While direct examples for this specific spirocycle are not prevalent in the literature, the modularity of the Knoevenagel condensation makes it a versatile approach. rsc.org
Ketalization of Cyclohexanone Derivatives for Spirocyclic Ketals
The formation of spirocyclic ketals through the ketalization of cyclohexanone derivatives is a direct and fundamental method for constructing the 1-oxaspiro[4.5]decane core. This acid-catalyzed reaction involves the condensation of a cyclohexanone with a suitable 1,2- or 1,3-diol. In the context of forming the tetrahydrofuran ring of the 1-oxaspiro[4.5]decane system, a substituted cyclohexanone would react with a diol that becomes the tetrahydrofuran ring.
More specifically, to construct the 1-oxaspiro[4.5]decane skeleton, the reaction would involve a cyclohexanone derivative and a butane-1,4-diol derivative where the hydroxyl groups will form the ether linkage of the tetrahydrofuran ring. The spirocyclic ketal is formed at the carbonyl carbon of the cyclohexanone.
To obtain this compound, a starting cyclohexanone with a precursor to the aldehyde group at the 4-position would be required. For example, 4-cyanocyclohexanone could be ketalized with an appropriate diol. The resulting spirocyclic nitrile could then be reduced to the target aldehyde using a reagent like DIBAL-H. chemistrysteps.comlibretexts.orgquimicaorganica.orgcommonorganicchemistry.comorganic-chemistry.org This approach offers a straightforward entry to the desired scaffold, contingent on the availability of the appropriately substituted cyclohexanone.
| Catalyst | Reactant 1 | Reactant 2 | Product | Reference |
| Acid Catalyst | Cyclohexanone | Ethane-1,2-diol | 1,4-Dioxaspiro[4.5]decane | stackexchange.com |
Enantioselective and Diastereoselective Synthetic Routes to the 1-Oxaspiro[4.5]decane System
The asymmetric synthesis of the 1-oxaspiro[4.5]decane core is of paramount importance for accessing optically pure compounds for various applications. Several powerful strategies have emerged, leveraging catalysis to control the formation of the stereogenic spirocenter.
Copper-Catalyzed Asymmetric [3+2] Annulation of Donor-Acceptor Cyclopropanes with Cyclic Ketones
A highly efficient method for the enantioselective synthesis of 1-oxaspiro[4.5]decanes involves the copper-catalyzed asymmetric [3+2] annulation of donor-acceptor (D-A) cyclopropanes with cyclic ketones. benthamscience.com This approach provides a direct route to the spiroketal core with high levels of stereocontrol.
In a key study, a chiral copper(II)/SaBOX complex was employed as the catalyst. benthamscience.com The reaction between various D-A cyclopropanes and cyclohexanones proceeded smoothly to afford the corresponding 1-oxaspiro[4.5]decanes in excellent yields and with high diastereo- and enantioselectivity. benthamscience.com The proposed catalytic cycle initiates with the coordination of the copper salt to the chiral ligand, followed by activation of the D-A cyclopropane. Nucleophilic attack by the enolized ketone onto the activated cyclopropane, followed by ring closure, generates the spirocyclic product and regenerates the catalyst. benthamscience.com
This methodology also serves as an effective means for the enantioselective desymmetrization of 4-substituted cyclohexanones, further expanding its synthetic utility. benthamscience.com
| Cyclopropane Substituent | Ketone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| -Cinnamyl | Cyclohexanone | 82-90 | Not Reported | 80-86 | benthamscience.com |
| -α-Methyl cinnamyl | Cyclohexanone | 82-90 | Not Reported | 80-86 | benthamscience.com |
| -Thienyl | Cyclohexanone | up to 98 | up to >99/1 | up to 87 | benthamscience.com |
| -Indolyl | Cyclohexanone | up to 98 | up to >99/1 | up to 87 | benthamscience.com |
Brønsted-Base Catalyzed Enantioselective (3+2) Annulation of Donor-Acceptor Cyclopropanes with Aldehydes and Ketones
An alternative and powerful strategy for the construction of spiro-tetrahydrofurans, the core of the 1-oxaspiro[4.5]decane system, is the Brønsted-base catalyzed enantioselective (3+2) annulation of D-A cyclopropanes with ketones. nih.govnih.gov This method utilizes a chiral bifunctional Brønsted base to activate racemic β-cyclopropyl ketones, which then undergo a (3+2) annulation with a ketone coupling partner. nih.govnih.govsioc.ac.cn
This reaction proceeds with high efficiency, affording spiro tetrahydrofurans in excellent yields and with outstanding enantioselectivities, often up to 99% ee. nih.govsioc.ac.cn The reaction is notable for its operational simplicity and the use of metal-free catalysts. The diastereoselectivity of the annulation can be influenced by the nature of the reactants, with different diastereomers being favored for aromatic versus aliphatic aldehydes when they are used as the electrophile. nih.govnih.gov While detailed examples specifically for the synthesis of this compound are not prominent in the literature, the successful application of this method to a range of ketones demonstrates its potential for accessing this target scaffold. nih.govsioc.ac.cn
| Cyclopropane | Ketone/Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Racemic β-cyclopropyl ketones | Various Ketones | Excellent | Not specified for ketones | up to 99 | nih.govsioc.ac.cn |
| Racemic β-cyclopropyl ketones | Various Aldehydes | Excellent | Good | up to >99 | nih.govnih.gov |
Organocatalytic Asymmetric 1,5-Transfer/Cyclization Reactions
Organocatalytic asymmetric 1,5-transfer/cyclization reactions represent an elegant approach to chiral spiroethers. While not as broadly documented for the specific target compound, the underlying principle has been successfully demonstrated. For instance, an organocatalytic asymmetric direct C(sp³)–H functionalization of ethers has been developed, which proceeds via an internal redox process involving a benthamscience.comsioc.ac.cn-hydride shift to generate chiral spiroethers.
In a notable example, a secondary amine catalyst was used to activate racemic cyclic ethers. The addition of a silver salt with a non-coordinating anion was found to be crucial for high catalytic activity. This system facilitates an intramolecular redox reaction, leading to various chiral spiroethers with high enantioselectivity. This strategy highlights the potential of C-H activation in the asymmetric synthesis of complex spirocyclic systems.
Enantioselective Desymmetrization of Substituted Cyclohexanones
The enantioselective desymmetrization of prochiral or meso-substituted cyclohexanones offers a strategic entry into chiral 1-oxaspiro[4.5]decane derivatives. This approach involves the selective reaction of one of two enantiotopic functional groups in the starting material, guided by a chiral catalyst, to set the stereochemistry of the resulting spirocenter.
As mentioned earlier, the copper-catalyzed asymmetric [3+2] annulation of D-A cyclopropanes can be applied to the desymmetrization of 4-substituted cyclohexanones, providing optically active 1-oxaspiro[4.5]decanes with high stereocontrol. benthamscience.com Another related strategy involves the Brønsted acid-catalyzed enantioselective oxo-Michael reaction for the desymmetrization of cyclohexadienones, leading to highly enantioenriched 1,4-dioxane (B91453) and tetrahydrofuran derivatives. nih.gov Although not directly yielding the 1-oxaspiro[4.5]decane core, this method demonstrates the power of desymmetrization in constructing chiral oxygen-containing heterocycles. These examples underscore the potential of desymmetrization as a key tactic in the synthesis of complex spiroketals.
Stereoselective Synthesis of Oxa-Analogous Spiroacetal Motifs from Chiral Precursors
The use of precursors from the "chiral pool" provides a reliable method for the stereoselective synthesis of complex molecules, including spiroacetals. A notable example is the synthesis of 1,6,9-trioxaspiro[4.5]decanes, which are oxa-analogues of the 1,6-dioxaspiro[4.5]decane system, starting from D-glucose.
This approach leverages the inherent chirality of the starting material to control the stereochemical outcome of the final spiroacetal. The synthesis of these oxa-analogous motifs is significant as it allows for the exploration of structure-activity relationships of biologically active spiroacetal natural products. While this specific example leads to a trioxa-system, the principles of using chiral precursors to direct the formation of the spirocyclic core are directly applicable to the synthesis of the 1-oxaspiro[4.5]decane skeleton.
Introduction and Modification of the 4-Carboxaldehyde Moiety
The introduction of a carboxaldehyde group at the 4-position of the 1-oxaspiro[4.5]decane ring system is a critical step for accessing the target compound and its derivatives. Direct formylation of the pre-formed spiroketal is challenging. Therefore, indirect methods, involving the synthesis of a precursor with a suitable functional group at the 4-position followed by its conversion to an aldehyde, are generally employed.
One potential strategy involves the synthesis of a 1-oxaspiro[4.5]decane-4-carbonitrile derivative. The existence of this compound in chemical databases suggests its accessibility. The nitrile group can then be reduced to the desired carboxaldehyde using standard reagents such as diisobutylaluminium hydride (DIBAL-H).
Alternatively, a 1-oxaspiro[4.5]decane derivative bearing a 4-hydroxymethyl group could serve as a precursor. This alcohol functionality can be oxidized to the corresponding aldehyde using a variety of mild and selective oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. The synthesis of such a 4-hydroxymethyl derivative could potentially be achieved through the reduction of a corresponding 4-carboxylic acid or ester, which in turn might be accessible through the synthetic routes described for the spiroketal core, starting with appropriately functionalized precursors.
While specific, detailed research findings on the direct synthesis and modification of the 4-carboxaldehyde on the 1-oxaspiro[4.5]decane scaffold are not extensively reported in the reviewed literature, the application of these well-established functional group transformations provides a logical and feasible pathway to the target molecule.
Synthesis via Precursors at the 4-Position (e.g., from carboxylic acids or nitriles)
The synthesis of this compound can be strategically approached by the chemical modification of precursors already possessing a functional group at the C4 position of the spirocyclic core. Carboxylic acids and nitriles are common and practical starting points for the introduction of an aldehyde functionality.
One plausible and widely employed method for the conversion of a carboxylic acid to an aldehyde is through its reduction. However, the direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction often proceeds to the corresponding alcohol. To control the reduction at the aldehyde stage, the carboxylic acid is typically activated first. For instance, the corresponding carboxylic acid, 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid, can be converted to an acid chloride, which is then subjected to reduction using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃). Alternatively, the Rosenmund reduction, which involves the hydrogenation of the acid chloride over a poisoned catalyst (e.g., palladium on barium sulfate), can be employed.
Another effective strategy involves the use of modern coupling reagents that facilitate the controlled reduction. The carboxylic acid can be converted to a Weinreb amide, which upon treatment with a suitable organometallic reagent or a hydride source, yields the desired aldehyde.
The conversion of a nitrile at the 4-position to an aldehyde is another viable synthetic route. This transformation is commonly achieved through reduction using diisobutylaluminum hydride (DIBAL-H) at low temperatures. The reaction proceeds via an imine intermediate which is subsequently hydrolyzed upon aqueous workup to furnish the aldehyde. This method is known for its high efficiency and compatibility with a wide range of functional groups.
| Precursor | Reagent(s) | Product |
| 1-Oxaspiro[4.5]decane-4-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. LiAl(OtBu)₃ or H₂, Pd/BaSO₄ | This compound |
| 1-Oxaspiro[4.5]decane-4-carbonitrile | 1. DIBAL-H 2. H₂O | This compound |
Formylation and Functional Group Interconversion Strategies
Direct formylation of the 1-oxaspiro[4.5]decane ring system at the 4-position presents a more direct but potentially less selective approach. The feasibility of such a reaction depends on the activation of the C4 position. If a suitable enol or enolate equivalent of the spiroketone can be generated, it could theoretically be trapped with a formylating agent. Common formylating agents include ethyl formate (B1220265) in the presence of a strong base like sodium ethoxide (Claisen-type condensation) or more specialized reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).
Functional group interconversion (FGI) provides a more controlled and often higher-yielding pathway to the target aldehyde. This approach starts with a precursor molecule containing a different functional group at the C4 position, which is then converted to the aldehyde. A common strategy is the oxidation of a primary alcohol. If 1-Oxaspiro[4.5]decane-4-methanol is available, it can be oxidized to the corresponding aldehyde using a variety of mild and selective oxidizing agents. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are well-suited for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.
Another FGI strategy is the ozonolysis of a C4-alkene precursor. A terminal alkene at the 4-position of the 1-oxaspiro[4.5]decane ring can be cleaved using ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or triphenylphosphine) to yield the desired aldehyde.
| Starting Material | Reagent(s) | Product |
| 1-Oxaspiro[4.5]decane-4-methanol | PCC, PDC, or Dess-Martin Periodinane | This compound |
| 4-Vinyl-1-oxaspiro[4.5]decane | 1. O₃ 2. Me₂S or PPh₃ | This compound |
Chemoselective Transformations for Aldehyde Incorporation
The synthesis of this compound often requires careful consideration of chemoselectivity, especially when other reactive functional groups are present in the molecule. The choice of reagents and reaction conditions is crucial to ensure that only the desired transformation occurs.
For instance, when reducing a carboxylic acid precursor in the presence of other reducible groups like esters or ketones within the molecule, highly selective reducing agents are necessary. The use of hindered hydride reagents or catalytic hydrogenation with specific catalysts can achieve the desired chemoselectivity.
The incorporation of the aldehyde group via functional group interconversion often offers the best chemoselectivity. Oxidation of a primary alcohol to an aldehyde is a highly reliable and selective reaction. Modern oxidation protocols are generally mild and tolerate a wide variety of other functional groups. Similarly, the ozonolysis of a specific double bond is a very precise method for introducing an aldehyde group at a predetermined position.
Total Synthesis Efforts of Natural Products Incorporating the 1-Oxaspiro[4.5]decane System
The 1-oxaspiro[4.5]decane framework is a key structural component in a number of biologically active natural products. nih.gov While a direct total synthesis of a natural product containing the specific this compound moiety is not prominently featured in the literature, the synthesis of related natural products provides valuable insights into the construction of this spiroketal system.
Synthetic efforts towards natural products like Reveromycin A and other spiroketal-containing compounds have led to the development of elegant strategies for the stereoselective construction of the 1-oxaspiro[4.5]decane core. These strategies often involve an intramolecular ketalization of a hydroxy ketone or a related precursor. The stereochemical outcome of the spirocyclization is often controlled by the stereocenters already present in the acyclic precursor, leading to the formation of a thermodynamically favored spiroketal isomer.
For example, the synthesis of the 1-oxaspiro[4.5]decane system can be achieved through the acid-catalyzed cyclization of a δ-hydroxy ketone. The substituents on the cyclohexane ring and the side chain bearing the ketone play a crucial role in directing the stereochemistry of the newly formed spirocenter.
While the aldehyde at the C4 position may not be a common feature in many known natural products, its synthetic accessibility through the methods described above makes it a valuable intermediate. The aldehyde functionality can be readily used to introduce further complexity, for example, through Wittig-type reactions, aldol (B89426) condensations, or reductive amination, paving the way for the synthesis of a diverse range of natural product analogues for biological evaluation.
Chemical Reactivity and Transformations of 1 Oxaspiro 4.5 Decane 4 Carboxaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ck12.org This inherent reactivity is central to the chemical behavior of 1-Oxaspiro[4.5]decane-4-carboxaldehyde.
One of the most fundamental reactions of aldehydes is nucleophilic addition. openstax.org Strong nucleophiles can attack the carbonyl carbon directly, while weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl group.
Common nucleophilic addition reactions applicable to this spirocyclic aldehyde include:
Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically catalyzed by a base, yields a cyanohydrin. This introduces a new stereocenter and provides a versatile synthetic handle for further transformations.
Acetal (B89532) Formation: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form an acetal, a protecting group that masks the reactivity of the aldehyde. britannica.com Hemiacetals are formed as intermediates. britannica.com
Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents results in the formation of a secondary alcohol after an acidic workup. britannica.com This is a powerful carbon-carbon bond-forming reaction.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, replacing the C=O bond with a C=C bond.
Imines and Enamines: Condensation with primary amines yields imines (Schiff bases), while reaction with secondary amines can form enamines.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent(s) | Product Type | Significance |
| Cyanide (CN⁻) | HCN, Base catalyst | Cyanohydrin | C-C bond formation, synthetic intermediate |
| Alcohol (R-OH) | R-OH, Acid catalyst | Acetal | Protection of the aldehyde group |
| Organometallics (R⁻) | R-MgX or R-Li | Secondary Alcohol | C-C bond formation |
| Phosphorus Ylide | Ph₃P=CHR | Alkene | C=O to C=C conversion |
| Primary Amine (RNH₂) | RNH₂, Acid catalyst | Imine | C=N bond formation |
The aldehyde functional group exists in an intermediate oxidation state, allowing for both oxidation to a carboxylic acid and reduction to a primary alcohol.
Oxidation: Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents. jove.com This transformation is a key reaction in organic synthesis. Due to the presence of a hydrogen atom on the carbonyl carbon, even mild oxidizing agents can effect this conversion. jove.comlibretexts.org
Strong Oxidants: Reagents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃) efficiently convert aldehydes to carboxylic acids. chemistrysteps.com
Mild Oxidants: The Tollens' test, which uses an ammoniacal silver nitrate solution, selectively oxidizes aldehydes, producing a characteristic silver mirror. jove.com This reaction is often used as a qualitative test to distinguish aldehydes from ketones. libretexts.org Other mild reagents include sodium hypochlorite and Oxone. chemistrysteps.comorganic-chemistry.org
Reduction: The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 1-Oxaspiro[4.5]decan-4-ylmethanol. This can be achieved using several common reducing agents. britannica.com
Metal Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are highly effective for this transformation. britannica.comstudy.comscience-revision.co.uk NaBH₄ is a milder reagent, often preferred for its selectivity, while LiAlH₄ is a more powerful reducing agent. study.comscience-revision.co.uk The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. science-revision.co.uk
Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) can also reduce aldehydes to primary alcohols. britannica.com
Table 2: Common Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | KMnO₄, H₂CrO₄, Tollens' Reagent | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄, H₂/Pd | Primary Alcohol |
The aldehyde functional group serves as a crucial starting point for derivatization, enabling the construction of more complex molecular architectures. Derivatization reactions are employed to introduce new functional groups, build carbon skeletons, and prepare compounds for specific applications, such as analytical detection or biological screening. nih.govnih.gov
For instance, the conversion of the aldehyde to an alkene via a Wittig reaction or to a secondary alcohol via a Grignard reaction introduces new functionalities that can be further manipulated. The formation of imines or other condensation products can be a key step in multicomponent reactions, allowing for the rapid assembly of complex heterocyclic systems. In analytical chemistry, aldehydes are often derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH) to form stable, easily detectable hydrazones. researchgate.net This strategy is vital for the quantification and identification of aldehydes in various matrices. researchgate.net
Transformations of the 1-Oxaspiro[4.5]decane Spirocyclic Core
The 1-Oxaspiro[4.5]decane core, consisting of a tetrahydrofuran (B95107) ring fused spirocyclically to a cyclohexane (B81311) ring, is generally stable. However, under specific conditions, it can undergo transformations such as ring-opening or rearrangement.
The tetrahydrofuran (THF) portion of the spirocycle, like other ethers, can be cleaved under strongly acidic conditions. openstax.orgpressbooks.pub The reaction is driven by the relief of ring strain, although THF is less strained than smaller cyclic ethers like epoxides. openstax.orgpressbooks.pub
Acid-catalyzed ring-opening typically involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion or solvent molecule. openstax.orgpressbooks.pub For example, treatment with a strong acid like HBr or HI could potentially lead to the opening of the THF ring to form a halo-alcohol derivative. The regioselectivity of the attack would depend on steric and electronic factors at the two carbons adjacent to the ether oxygen. Recent studies have also explored the activation of THF rings with strong electrophiles like triflic anhydride (Tf₂O), promoting regioselective ring-opening by various nucleophiles. nih.gov While less common, base-catalyzed ring-opening is also possible, particularly if the ring is activated or contains suitably positioned functional groups, though this is more characteristic of strained epoxides. pressbooks.pub
Sigmatropic rearrangements, particularly the Claisen rearrangement, are powerful tools in the synthesis of complex molecules, including oxaspirocycles. beilstein-journals.orgnih.gov The Claisen rearrangement is a britannica.combritannica.com-sigmatropic rearrangement of an allyl vinyl ether that forms a γ,δ-unsaturated carbonyl compound. wikipedia.org
While not a reaction of the final this compound molecule itself, the Claisen rearrangement is a relevant pathway in the formation of such oxaspirocyclic cores. A synthetic strategy could involve a precursor molecule that, upon heating or catalysis, undergoes a Claisen rearrangement to stereoselectively form the spirocyclic framework. Research has demonstrated that thermally promoted Claisen rearrangements can be followed by intramolecular cyclizations to access novel spirocyclic systems in a tandem fashion. beilstein-journals.orgnih.gov This highlights the importance of rearrangement pathways in the strategic assembly of the 1-Oxaspiro[4.5]decane core.
Cycloaddition Reactions (e.g., [3+2] annulations)
While specific cycloaddition studies involving this compound are not extensively documented, the reactivity of similar α,β-unsaturated aldehydes (enals) in forming spiro-heterocycles provides a strong model for its potential transformations. N-heterocyclic carbene (NHC) organocatalysis has emerged as a powerful tool for such reactions.
In a typical NHC-catalyzed formal [3+2] annulation, an α,β-unsaturated aldehyde reacts with a suitable partner to generate complex spirocyclic systems. nih.gov The reaction proceeds through the formation of key intermediates when the NHC catalyst is introduced. mdpi.com These reactive species, such as Breslow intermediates, homoenolates, or α,β-unsaturated acylazoliums, are generated from the aldehyde and can then engage in various annulation pathways. mdpi.comnih.gov
For instance, the enantioselective formal [3+2] annulation of enals with compounds like 3-hydroxy oxindoles can produce spiro γ-butyrolactones. rsc.org This process involves the generation of an NHC-bound α,β-unsaturated acylazolium intermediate, which is then intercepted by the oxindole to form the spirocyclic product. rsc.org These methodologies are highly valued for their ability to construct quaternary stereogenic centers with high optical purity. nih.gov
The general applicability of these reactions is summarized in the table below, highlighting the versatility of NHC catalysis in synthesizing diverse spiro-heterocycles from aldehyde precursors.
| Reaction Type | Reactants | Catalyst | Product | Key Features |
| Formal [3+2] Annulation | α,β-Unsaturated Aldehydes, Azaaurones | N-Heterocyclic Carbene (NHC) | Spiro-heterocycles | High enantioselectivity (up to 95% ee) nih.gov |
| Formal [3+2] Annulation | Enals, 3-Hydroxy Oxindoles | N-Heterocyclic Carbene (NHC) | Spiro γ-butyrolactones | Proceeds via acylazolium intermediate rsc.org |
| [3+3] Spiro-annulation | Enals, Cyclic β-ketoamides | N-Heterocyclic Carbene (NHC) | Spiro-glutarimides | Forms two contiguous stereocenters researchgate.net |
Hydrogenation of Unsaturated Spirocyclic Precursors
The saturated 1-oxaspiro[4.5]decane core is commonly synthesized through the hydrogenation of unsaturated spirocyclic precursors. This transformation is a fundamental step in reducing carbon-carbon double bonds within the spirocyclic framework to yield the corresponding saturated alkane structure.
A documented example involves the hydrogenation of a 1-oxaspiro[4.5]dec-3-ene derivative. In this procedure, the unsaturated compound is dissolved in ethanol and treated with hydrogen gas at normal pressure. The reaction is facilitated by a palladium on calcium carbonate (Pd/CaCO₃) catalyst. The process effectively reduces the double bond in the five-membered ether ring, affording the saturated 1-oxaspiro[4.5]decane derivative in high yield (95%). This reaction typically results in a mixture of diastereomers.
Decarboxylation Studies of Related 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic Acid
The decarboxylation of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid is an expected transformation due to its classification as a β-keto acid. In this structure, a ketone group is located at the β-position relative to the carboxylic acid moiety. This specific arrangement facilitates the loss of carbon dioxide (CO₂) upon heating. masterorganicchemistry.com
The mechanism for the thermal decarboxylation of β-keto acids is well-established and proceeds through a cyclic, concerted transition state. masterorganicchemistry.com This process involves the transfer of the acidic proton from the carboxyl group to the carbonyl oxygen, followed by a rearrangement of electrons that results in the cleavage of a carbon-carbon bond and the elimination of CO₂. masterorganicchemistry.comlibretexts.orgyoutube.com
The reaction proceeds via an enol intermediate, which then tautomerizes to the more stable keto form, yielding the final ketone product. masterorganicchemistry.com While simple aliphatic carboxylic acids are resistant to thermal decarboxylation, the presence of the β-carbonyl group significantly lowers the activation energy required for this reaction to occur, often allowing it to proceed with mild heating. libretexts.orgyoutube.com
General Mechanism of β-Keto Acid Decarboxylation:
Cyclic Intermediate Formation: The carboxylic acid proton forms an intramolecular hydrogen bond with the β-keto group.
Concerted Reaction: A six-membered ring transition state facilitates a pericyclic reaction where the C-C bond alpha to the carboxyl group breaks.
CO₂ Elimination: Carbon dioxide is released.
Enol Formation: An enol intermediate is formed.
Tautomerization: The enol rapidly tautomerizes to the final, more stable ketone product.
This established reactivity pattern suggests that heating 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid would lead to its efficient conversion into 1-oxaspiro[4.5]decan-4-one and carbon dioxide.
Isomerization Phenomena in Oxetane-Carboxylic Acids Related to Spirocyclic Structures
Recent studies have uncovered an unexpected instability in certain oxetane-carboxylic acids, a phenomenon of interest to chemists working with related heterocyclic and spirocyclic systems. acs.orgnih.gov Many of these four-membered ether-containing carboxylic acids have been found to be unstable, undergoing spontaneous isomerization into new (hetero)cyclic lactones, even when stored at room temperature or with mild heating. acs.orgnih.gov
This isomerization does not typically require an external catalyst. nih.gov The discovery is particularly relevant as it was made during synthetic projects aimed at creating spirocyclic compounds, highlighting a potential pitfall in synthetic design. acs.orgnih.gov The instability can dramatically lower reaction yields or lead to unexpected products, especially in reactions that require heat. acs.org
Mechanistic investigations suggest the isomerization proceeds through a concerted process involving a proton transfer to the oxetane oxygen followed by an Sₙ2 displacement at a methylene (B1212753) group of the oxetane ring. rogue-scholar.org However, calculations indicate that the energy barrier for a simple uncatalyzed intramolecular reaction is very high. This has led to proposals of alternative mechanisms, such as a bimolecular pathway where one acid molecule catalyzes the rearrangement of another. rogue-scholar.org
The key findings regarding this phenomenon are summarized below.
| Phenomenon | Compound Class | Conditions | Product | Significance |
| Spontaneous Isomerization | Oxetane-Carboxylic Acids | Room temperature or mild heating | Cyclic Lactones | Potential for unexpected side products and low yields in syntheses involving these structures acs.orgnih.govnih.gov |
This innate tendency of oxetane-carboxylic acids to isomerize serves as a crucial consideration for chemists synthesizing or utilizing spirocyclic structures containing strained ether rings. acs.org
Stereochemical Control and Chiral Synthesis in 1 Oxaspiro 4.5 Decane 4 Carboxaldehyde Chemistry
Enantioselective Synthesis Strategies
The creation of a single enantiomer of a chiral molecule is crucial in fields such as medicinal chemistry and materials science. For 1-oxaspiro[4.5]decane-4-carboxaldehyde, this involves the establishment of the stereocenter at the spirocyclic carbon (C5) and potentially at the C4 position.
Chiral Catalysis and Ligand Design for Asymmetric Annulations
Asymmetric catalysis, utilizing either chiral metal complexes or organocatalysts, stands as a powerful tool for the enantioselective construction of spirocyclic systems. acs.orgscispace.com These catalysts create a chiral environment that directs the formation of one enantiomer over the other during the key ring-forming, or annulation, step.
In the context of synthesizing oxaspirocycles, chiral catalysts can be employed in various reaction types, including but not limited to, Michael additions, aldol (B89426) reactions, and cycloadditions. For instance, organocatalytic approaches, which have seen a surge in popularity, often utilize chiral amines or phosphoric acids to activate substrates and control the stereochemical outcome of the reaction. rsc.org A notable strategy involves the asymmetric dearomative spirocyclization/oxa-Michael addition sequence, which can generate complex polycyclic systems with high enantioselectivity. nih.gov
The design of the chiral ligand in metal-based catalysis is critical for achieving high levels of stereocontrol. Ligands create a specific three-dimensional space around the metal center, influencing how the substrates approach and react. While specific examples for the direct synthesis of this compound via this method are not abundant in the literature, the principles are well-established for related spiroketals. For example, chiral N,N'-dioxide/Mg(II) complex Lewis acid catalysts have been successfully used in highly diastereo- and enantioselective cascade annulation reactions to form densely functionalized spiro[cyclopentane-1,3'-oxindole] compounds, a strategy that could potentially be adapted.
A hypothetical enantioselective synthesis of a precursor to this compound could involve an intramolecular oxa-Michael addition of a hydroxy-enone catalyzed by a chiral catalyst. The choice of catalyst and its interaction with the substrate would be paramount in dictating the enantiomeric excess (ee) of the resulting spirocyclic ketone, which could then be converted to the target aldehyde.
Table 1: Representative Chiral Catalysts in Asymmetric Spirocyclization This table is illustrative and provides examples of catalyst types used in the synthesis of various spirocycles, which could be adapted for the target molecule.
| Catalyst Type | Chiral Ligand/Motif | Reaction Type | Potential Application for Target Synthesis |
| Organocatalyst | Chiral Phosphoric Acid | Dearomative Spirocyclization | Asymmetric cyclization of a phenolic precursor. |
| Organocatalyst | Cinchona-derived Thiourea | Michael/Cyclization Cascade | Intramolecular oxa-Michael addition of a hydroxy-enone. |
| Metal Complex | Rhodium-Chiral Phosphine | Asymmetric Hydrogenation | Desymmetrization of a prochiral spirodienone. |
| Metal Complex | Iridium-(P,olefin) Complex | Enantio- and Diastereoselective Spiroketalization | Formation of the spiroketal core from an allylic carbonate precursor. semanticscholar.org |
Application of Chiral Auxiliaries in Spirocycle Construction
An alternative to chiral catalysis is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed.
While less common for the direct construction of the spirocyclic core itself, chiral auxiliaries can be instrumental in setting stereocenters on the acyclic precursor, which then influence the stereochemical outcome of the spirocyclization. For example, a chiral auxiliary attached to a precursor molecule could control the facial selectivity of an intramolecular reaction that forms the spirocycle. Pseudoephedrine and Evans oxazolidinones are well-known chiral auxiliaries that have been used in a wide range of asymmetric syntheses. Their application in diastereoselective alkylation reactions allows for the preparation of enantiomerically enriched carboxylic acids, aldehydes, and ketones, which could serve as precursors to this compound. acs.org
A plausible synthetic route could involve the asymmetric alkylation of a ketone bearing a chiral auxiliary to introduce a side chain that will ultimately form the tetrahydrofuran (B95107) ring. Subsequent removal of the auxiliary and cyclization would then yield the chiral spirocycle. The diastereoselectivity of the cyclization step would be influenced by the stereocenter established using the auxiliary.
Kinetic Resolution and Dynamic Kinetic Resolution Approaches for Stereoisomers
Kinetic resolution is a method used to separate a racemic mixture of a chiral compound by reacting it with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This results in the enrichment of the unreacted starting material in one enantiomer and the formation of a product from the other enantiomer.
For this compound, a racemic mixture could potentially be resolved through a kinetic resolution process. For example, a chiral reducing agent could selectively reduce the aldehyde of one enantiomer to the corresponding alcohol at a faster rate, allowing for the separation of the unreacted aldehyde enantiomer. The efficiency of such a process is determined by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers. High selectivity factors are necessary for practical separations. Copper-catalyzed enantioselective dehydrogenative silylation of alcohols is a known method for kinetic resolution that shows broad applicability. researchgate.net
Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the unreactive enantiomer is continuously racemized back to the racemic mixture under the reaction conditions. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. An iridium-catalyzed kinetic resolution of allylic alcohols via asymmetric hydrogenation has been shown to be effective for a wide range of substrates and could be a potential strategy for precursors to the target molecule. nih.gov
Diastereoselective Synthesis
When a molecule contains multiple stereocenters, the relative configuration of these centers defines the diastereomers. In the case of this compound, diastereoselectivity concerns the relative orientation of the carboxaldehyde group at C4 with respect to the substituents on the cyclohexane (B81311) ring and the stereochemistry at the spiro-carbon C5.
Influence of Substrate Structure on Diastereoselectivity (e.g., for aromatic vs. aliphatic aldehydes)
The structure of the starting materials can have a profound impact on the diastereoselectivity of a reaction. In the context of synthesizing this compound, the nature of the aldehyde used in precursor reactions can influence the stereochemical outcome.
A tandem Prins/pinacol reaction has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones, which are structurally related to the target molecule. nih.gov This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, and proceeds with excellent selectivity. nih.gov The electronic and steric properties of the aldehyde can influence the transition state of the cyclization, thereby affecting the diastereomeric ratio of the product. For instance, bulky aromatic aldehydes might favor the formation of one diastereomer over another due to steric hindrance in the transition state.
Research on the diastereoselective spiroannulation of phenolic substrates has shown that the position of substituents on the aromatic ring, such as a methoxy (B1213986) group, can influence the diastereoselectivity of the reaction, likely through resonance stabilization of a reactive intermediate.
Table 2: Hypothetical Influence of Aldehyde Structure on Diastereoselectivity in a Tandem Prins/Pinacol Reaction This table is illustrative and based on general principles of stereoselectivity.
| Aldehyde Type | R Group | Expected Major Diastereomer | Rationale |
| Aromatic | Phenyl | trans | Steric bulk of the phenyl group favors a transition state leading to the trans product to minimize steric interactions. |
| Aliphatic | Isopropyl | cis/trans mixture | Smaller steric profile of the isopropyl group may lead to lower diastereoselectivity compared to an aromatic aldehyde. |
| α,β-Unsaturated | Cinnamaldehyde | trans | The planar and conjugated system may lead to specific orbital interactions in the transition state, favoring one diastereomer. |
Control of Multiple Stereocenters within the Spirocyclic Aldehyde
The synthesis of complex molecules like this compound often requires the simultaneous or sequential control of multiple stereocenters. Strategies to achieve this include substrate-controlled reactions, where existing stereocenters in the molecule direct the formation of new ones, and reagent-controlled reactions, where a chiral reagent or catalyst dictates the stereochemical outcome.
The stereocontrolled synthesis of spiroketals has been achieved through kinetically-controlled spirocyclization reactions, providing access to stereochemically diverse products. rsc.orgmskcc.org These methods often allow for the formation of either anomeric stereoisomer, depending on the reaction conditions. rsc.orgacs.org For instance, Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides proceeds with retention of configuration at the anomeric carbon. nih.gov This level of control is crucial for establishing the desired stereochemistry at the spiro-center (C5).
Furthermore, cascade reactions can be employed to generate multiple stereocenters in a single operation. An iridium-catalyzed enantio- and diastereoselective formation of substituted spiroketals from racemic allylic carbonates allows for the installation of multiple stereogenic centers with high selectivity. semanticscholar.org Such a strategy could be envisioned for the synthesis of a precursor to this compound, where the stereocenters on the cyclohexane ring and the spiro-center are set in a controlled manner. A convergent approach to the neaumycin B spiroketal utilized a Mukaiyama aldol reaction to join two fragments while creating a new stereocenter, demonstrating a powerful strategy for controlling multiple stereocenters.
Determination of Absolute and Relative Configurations
The unambiguous assignment of absolute and relative configurations of stereoisomers of this compound and its derivatives is a cornerstone of its stereocontrolled synthesis. A variety of experimental techniques are employed to elucidate the three-dimensional arrangement of atoms in these chiral molecules.
Experimental Methods for Chiral Assignment
X-ray Crystallography: Single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of both relative and absolute configurations of crystalline compounds. capes.gov.br This technique provides a detailed three-dimensional map of electron density within the crystal lattice, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. For chiral molecules, the absolute configuration can often be determined through the anomalous dispersion of X-rays by heavy atoms present in the structure or by using a chiral reference point within the molecule. In the context of oxaspirocyclic compounds, X-ray crystallography has been successfully used to characterize the structures of related derivatives. capes.gov.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the stereochemistry of molecules in solution. Several advanced NMR techniques are particularly valuable for assigning relative configurations.
Nuclear Overhauser Effect (nOe) Spectroscopy: One- and two-dimensional nOe experiments are instrumental in determining the spatial proximity of protons within a molecule. chemtube3d.com The observation of an nOe enhancement between two protons indicates that they are close in space (typically within 5 Å). By systematically analyzing nOe correlations, it is possible to deduce the relative stereochemistry of substituents on the spirocyclic framework. For instance, in a related spirolactone, nOe studies were crucial in assigning the (R)-configuration at the spirocarbon by observing correlations between specific protons on the two rings. chemtube3d.com
Mosher's Method and its Modifications: For chiral secondary alcohols, which can be precursors or derivatives of this compound, Mosher's method is a widely used NMR technique for determining the absolute configuration. rsc.org This method involves the esterification of the chiral alcohol with the enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride. By analyzing the differences in the 1H NMR chemical shifts of the resulting diastereomeric esters, the absolute configuration of the alcohol can be reliably assigned. rsc.org
The following table summarizes the key experimental methods used for chiral assignment in spirocyclic compounds.
| Method | Type of Information Obtained | Advantages | Limitations | Relevant Citation(s) |
| Single-Crystal X-ray Diffraction | Absolute and relative configuration | Unambiguous and definitive results | Requires a suitable single crystal | capes.gov.br |
| Nuclear Overhauser Effect (nOe) Spectroscopy | Relative configuration in solution | Provides through-space proton-proton proximities | Can be ambiguous for flexible molecules | chemtube3d.com |
| Mosher's Method | Absolute configuration of chiral alcohols | Reliable and widely applicable for secondary alcohols | Requires derivatization and pure enantiomers | rsc.org |
Proposed Stereoinduction Models
The stereochemical outcome of the synthesis of this compound is governed by a variety of factors, and several models have been proposed to explain the observed selectivity. These models often consider the interplay of steric and stereoelectronic effects in the transition state of the key bond-forming reactions.
Thermodynamic vs. Kinetic Control: The formation of the spiroketal core can be subject to either thermodynamic or kinetic control, leading to different stereochemical outcomes. mskcc.org
Thermodynamic Control: Under equilibrating conditions, typically in the presence of an acid catalyst, the most stable stereoisomer will be the major product. The stability of spiroketals is significantly influenced by the anomeric effect , where an axial C-O bond at the anomeric center is favored due to stabilizing hyperconjugative interactions between an oxygen lone pair and the antibonding orbital of the adjacent C-O bond. chemtube3d.com This generally leads to the formation of the spiroketal isomer with the maximum number of stabilizing anomeric interactions.
Kinetic Control: Under non-equilibrating conditions, the stereochemical outcome is determined by the relative energies of the transition states leading to the different stereoisomers. Kinetically controlled reactions can provide access to less stable, or "contrathermodynamic," spiroketals. mskcc.orgnih.gov This approach often involves the use of specific reagents or catalysts that favor a particular transition state geometry.
Substrate and Reagent Control: The stereoselectivity in the synthesis of chiral this compound can be directed by either the inherent chirality of the starting material (substrate control) or by the use of external chiral reagents or catalysts (reagent control).
Substrate Control: When a chiral precursor is used, the existing stereocenters can influence the stereochemical outcome of the spiroketalization reaction. The steric and electronic properties of the substituents on the precursor molecule can direct the approach of the reacting functionalities, leading to a preferred diastereomer.
Reagent Control: The use of chiral auxiliaries or catalysts is a powerful strategy for achieving high levels of stereoselectivity.
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed.
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as chiral phosphoric acids and quinine-derived squaramides, can create a chiral environment around the reacting species, effectively controlling the stereochemical outcome of the reaction. nih.gov For example, chiral phosphoric acid catalysts have been shown to promote highly enantioselective spiroketalization reactions through a network of hydrogen bonding interactions in the transition state. nih.gov
The table below outlines the different stereoinduction models.
| Model | Description | Key Factors | Relevant Citation(s) |
| Thermodynamic Control | Formation of the most stable stereoisomer under equilibrating conditions. | Anomeric effect, steric interactions. | mskcc.orgchemtube3d.com |
| Kinetic Control | Formation of the product via the lowest energy transition state under non-equilibrating conditions. | Transition state geometry, reagent/catalyst choice. | mskcc.orgnih.gov |
| Substrate Control | Existing stereocenters in the starting material direct the stereochemical outcome. | Steric and electronic properties of the substrate. | N/A |
| Reagent Control | Use of external chiral reagents, auxiliaries, or catalysts to induce stereoselectivity. | Structure of the chiral catalyst/auxiliary, catalyst-substrate interactions. | nih.govnih.gov |
Applications of 1 Oxaspiro 4.5 Decane 4 Carboxaldehyde in Complex Molecular Synthesis
Building Block in Natural Product Total Synthesis
The total synthesis of natural products provides a platform to validate proposed structures and to develop novel synthetic methodologies. Spirocyclic compounds are prevalent in nature, and their synthesis often poses significant challenges that require innovative strategies. rsc.orgresearchgate.netresearchgate.net
Synthesis of Heliespirones and Other Spirocyclic Natural Products
Heliespirones are a family of natural products that feature a unique oxa-spirocyclic sesquiterpene skeleton. acs.org While the direct use of 1-Oxaspiro[4.5]decane-4-carboxaldehyde as a starting material in the reported total syntheses of heliespirones has not been documented, the core structure is highly relevant. The synthesis of these complex molecules often involves strategies such as intramolecular oxa-spirocyclization, Diels-Alder reactions, and Michael additions to construct the spirocyclic core. acs.orgnih.gov For instance, a concise 8-step synthesis toward ent-heliespirones A & C features a biomimetic intramolecular oxa-spirocyclization as a key step. acs.org The aldehyde group on a pre-formed spirocycle like this compound represents a valuable functional handle that could potentially be elaborated to achieve the functionality present in heliespirones and other related spirocyclic natural products.
Role in the Total Synthesis of Aranorosin (B1665161) and Gymnastatins
The aranorosin family of fungal metabolites is characterized by a 1-oxaspiro[4.5]decane ring system. nih.gov The total synthesis of aranorosin has been achieved through a route where a key step involves the hypervalent iodine-mediated oxidative hydroxylation of a tyrosinal (B10759590) derivative, which is an aldehyde-containing precursor. rsc.orgyork.ac.uk This highlights the importance of an aldehyde functionality in building the complex, stereochemically rich core of aranorosin.
Similarly, the gymnastatins, a group of cytotoxic metabolites, also contain the 1-oxaspiro[4.5]decane framework. nih.gov In the total synthesis of gymnastatin G, a key intermediate aldehyde is generated via the reduction of an ester. nih.gov This aldehyde subsequently undergoes dearomatization to furnish a spirolactol, a critical intermediate in the synthetic sequence. nih.gov The successful use of aldehyde-containing intermediates in the total syntheses of both aranorosin and the gymnastatins underscores the strategic importance of compounds like this compound as potential building blocks for this class of natural products.
Precursor to Biologically Relevant Spirocyclic Scaffolds
The 1-oxaspiro[4.5]decane scaffold is a privileged structure found in a variety of biologically active compounds. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for sigma-1 receptors, which are implicated in various central nervous system disorders. researchgate.net Furthermore, by modifying the heteroatoms within the spirocyclic system, researchers have developed 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives that act as potent and selective 5-HT1A receptor agonists, showing potential for neuroprotective and antinociceptive applications. unimore.it
The aldehyde group of this compound serves as a versatile entry point for the synthesis of such biologically relevant scaffolds. Aldehydes can readily undergo a wide range of chemical transformations, including reductive amination to introduce amino functionalities, Wittig reactions to form alkenes, and various condensation reactions to build larger, more complex molecular architectures. This chemical versatility makes this compound an attractive starting material for generating libraries of novel spirocyclic compounds for biological screening.
Intermediate in the Synthesis of Diverse Functionalized Spirocycles
The utility of aldehydes as key intermediates in the construction of functionalized spirocycles is well-documented. For instance, a tandem Prins/pinacol cascade reaction has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones starting from a range of aromatic, aliphatic, and heteroaromatic aldehydes. rsc.org This methodology demonstrates the successful incorporation of an aldehyde-derived fragment into a spirocyclic system.
Development of Chemical Libraries for Synthetic Exploration
The development of chemical libraries based on novel three-dimensional scaffolds is a cornerstone of modern drug discovery. Spirocyclic scaffolds are increasingly recognized for their potential to generate structurally diverse and complex molecules that occupy unique regions of chemical space. nih.gov The rigidity of the spirocyclic core allows for a well-defined spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. rsc.org
This compound is an excellent starting point for the development of such chemical libraries. The aldehyde functionality can be readily derivatized through a multitude of chemical reactions, allowing for the rapid generation of a large number of analogues with diverse functional groups. This approach enables a systematic exploration of the structure-activity relationships of spirocyclic compounds. The synthesis of libraries of 1-oxa-8-azaspiro[4.5]decane derivatives for screening as radioligands further highlights the utility of this scaffold in generating focused compound collections for specific biological targets. researchgate.net
Mechanistic Insights and Theoretical Studies on 1 Oxaspiro 4.5 Decane 4 Carboxaldehyde Chemistry
Elucidation of Reaction Mechanisms
Investigating reaction mechanisms provides fundamental insights into how chemical transformations occur, revealing the sequence of elementary steps, the nature of intermediates, and the structure of transition states.
Kinetic studies are fundamental to elucidating reaction mechanisms, offering quantitative data on reaction rates and the factors that influence them. For spirocyclization reactions that form the 1-oxaspiro[4.5]decane skeleton, transient-state kinetic analysis is a powerful tool for dissecting individual steps of the reaction pathway, such as substrate binding, chemical transformation, and product release. wustl.edu This approach moves beyond the simplifications of steady-state kinetics to directly observe the formation and decay of reaction intermediates. wustl.eduyoutube.com
Transition state (TS) analysis, often employing kinetic isotope effects (KIEs), provides a detailed picture of the high-energy, fleeting structures that molecules pass through during a reaction. researchgate.netnih.gov By measuring how isotopic substitution at specific atomic positions affects the reaction rate, researchers can deduce the geometry and bonding characteristics of the transition state. nih.gov For a spirocyclization, this could involve determining the degree of bond formation between the nucleophilic oxygen and the electrophilic carbon at the transition state. This information is critical for understanding the origins of stereoselectivity and for designing catalysts that stabilize a desired transition state, thereby favoring the formation of a specific stereoisomer. researchgate.netacs.org
| Kinetic Isotope Effects (KIEs) | Probes the bonding environment at the transition state. nih.gov | Elucidates the precise structure of the spirocyclization transition state, aiding in the rationalization of stereochemical outcomes. |
The development of asymmetric catalytic methods is paramount for accessing enantiomerically pure spirocyclic compounds, which are valuable in medicinal chemistry and materials science. acs.orgyoutube.com Catalytic cycles provide a model for understanding how a chiral catalyst interacts with substrates to generate a stereochemically defined product, regenerating the catalyst for subsequent turnovers.
In the context of forming a chiral 1-oxaspiro[4.5]decane derivative, an asymmetric catalytic cycle would typically involve several key steps. For instance, in a metal-catalyzed reaction, the cycle might begin with the coordination of a prochiral substrate to a chiral ligand-metal complex. nih.gov This is followed by an intramolecular cyclization step, where the chiral environment of the catalyst directs the approach of the nucleophile, leading to the stereoselective formation of one enantiomer of the spiro-product. Finally, the product dissociates, freeing the catalyst to begin a new cycle. nih.govrsc.org Control experiments and computational studies, such as Density Functional Theory (DFT) calculations, are often used to support proposed catalytic cycles and to understand the origin of chemo- and stereoselectivity. nih.gov
Cycloaddition reactions are a powerful strategy for constructing the heterocyclic rings found in spiroketals. The mechanism of these reactions, particularly [3+2] cycloadditions, has been a subject of extensive study, with a central question being whether they proceed through a concerted, single-transition-state pathway or a stepwise mechanism involving discrete intermediates. mdpi.comresearchgate.net
The presence of a zwitterionic intermediate is often postulated, especially when the reacting components have a polar nature. nih.govrsc.org A zwitterion is a neutral molecule with both a positive and a negative formal charge. In a stepwise cycloaddition, the first step would be the formation of a bond between the two reactants to create a zwitterionic intermediate, which then undergoes a second, ring-closing step to form the final product. mdpi.com The existence of such intermediates can have significant stereochemical implications, as bond rotation in the zwitterion could lead to a loss of the stereospecificity observed in concerted reactions. researchgate.net DFT calculations are a key tool for investigating these pathways, allowing researchers to calculate the energies of potential intermediates and transition states to determine the most likely mechanism. mdpi.comnih.govrsc.org While some cycloadditions have been shown to proceed via zwitterions, many others, even with polar reactants, are calculated to be one-step processes. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling
Computational methods have become indispensable in modern chemistry for predicting molecular properties and rationalizing complex reaction outcomes, offering insights that are often difficult to obtain through experiments alone.
Computational chemistry, particularly DFT, plays a crucial role in predicting the stereochemical outcome of reactions leading to spirocycles. nih.govmdpi.com By modeling the transition states for the formation of different possible stereoisomers (enantiomers and diastereomers), chemists can calculate their relative energies. According to transition state theory, the pathway with the lower energy transition state will be faster, and thus the corresponding stereoisomer will be the major product.
These calculations can account for subtle steric and electronic interactions within the transition state that dictate the stereochemical course of the reaction. nih.gov For example, in a catalyzed asymmetric spirocyclization, modeling can reveal how the chiral catalyst interacts with the substrate to destabilize the transition state leading to the undesired isomer while stabilizing the one leading to the desired product. rsc.org This predictive power is invaluable for designing new catalysts and optimizing reaction conditions to achieve high levels of stereocontrol. acs.org
Table 2: Computational Prediction of Reaction Outcomes
| Computational Method | Application | Predicted Property |
|---|---|---|
| Density Functional Theory (DFT) | Transition State Modeling | Activation energies, stereoselectivity, diastereoselectivity. nih.govrsc.org |
| DFT | Reaction Pathway Analysis | Identification of intermediates (e.g., zwitterions), determination of concerted vs. stepwise mechanisms. mdpi.comrsc.org |
| Molecular Mechanics (MM) | Conformational Searching | Relative energies of ground-state conformers. |
The three-dimensional structure and conformational preferences of the 1-oxaspiro[4.5]decane system are critical to its chemical reactivity and biological activity. nih.govnih.gov The spirocyclic core imposes significant conformational constraints on both the tetrahydrofuran (B95107) and cyclohexane (B81311) rings.
Theoretical Investigation of Reaction Pathways
Following a comprehensive review of scientific literature, no specific theoretical investigations or mechanistic studies detailing the reaction pathways of 1-Oxaspiro[4.5]decane-4-carboxaldehyde were found. Computational chemistry and theoretical studies are highly specific to the molecule of interest, and it appears that this particular compound has not been the subject of such published research.
Theoretical investigations typically involve the use of computational methods, such as Density Functional Theory (DFT), to model reaction mechanisms, transition states, and energy profiles. This type of research provides valuable insights into the reactivity, stability, and potential synthetic routes for a chemical compound.
While research exists for structurally related spirocyclic compounds, the unique arrangement of the oxaspiro[4.5]decane core combined with the carboxaldehyde functional group at the 4-position means that data from other molecules cannot be reliably extrapolated to predict the behavior of this compound.
Therefore, the detailed research findings and data tables requested for this section cannot be provided due to the absence of relevant studies on this specific chemical entity. Further research in the field of computational chemistry would be required to elucidate the theoretical aspects of its reaction pathways.
Advanced Analytical Techniques for Characterization of 1 Oxaspiro 4.5 Decane 4 Carboxaldehyde
Spectroscopic Methods for Structure Elucidation
The precise arrangement of atoms and functional groups within 1-Oxaspiro[4.5]decane-4-carboxaldehyde is determined through a combination of powerful spectroscopic techniques. These methods provide a detailed map of the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For this compound, a complete NMR analysis would involve a suite of experiments to assign all proton (¹H) and carbon (¹³C) signals and to establish their connectivity.
¹H NMR spectroscopy would provide information on the chemical environment of each proton. The aldehyde proton is expected to appear as a distinct singlet or a narrowly split multiplet in the downfield region, typically between δ 9-10 ppm. The protons on the carbon adjacent to the aldehyde group and the protons on the carbon alpha to the ether oxygen would also exhibit characteristic chemical shifts.
¹³C NMR spectroscopy offers a detailed view of the carbon skeleton. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift, generally in the range of δ 190-200 ppm. The spiro carbon, being a quaternary center, would also have a unique chemical shift. A study on the related compounds, 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes, provides reference points for the chemical shifts of the spirocyclic core. uab.catdocumentsdelivered.com
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| C=O (Aldehyde) | ~195 |
| C4 | ~55 |
| C5 (Spiro) | ~80 |
| C2, C3 | ~25-40 |
| C6, C10 | ~20-35 |
| C7, C8, C9 | ~20-30 |
Note: These are predicted values and may differ from experimental results.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) would be employed.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₆O₂). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for spiro compounds often involve the cleavage of the bonds adjacent to the spirocenter. For an aldehyde, common fragmentations include the loss of the formyl radical (CHO) or the loss of carbon monoxide (CO).
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For 1-Oxaspiro[4.5]decan-4-carboxaldehyde, HRMS would confirm the formula as C₁₀H₁₆O₂.
A search of mass spectral databases for the related compound, 1-Oxaspiro[4.5]decan-2-one, shows characteristic peaks that can offer insights into the fragmentation of the spirocyclic core. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) spectroscopy is particularly useful for identifying the carbonyl group of the aldehyde. A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ for the C=O stretching vibration of a saturated aliphatic aldehyde. Additionally, the characteristic C-H stretching vibration of the aldehyde proton would appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-O-C stretching of the ether linkage in the spiro ring would likely produce a strong band in the region of 1050-1150 cm⁻¹.
Raman spectroscopy , being complementary to IR, would also show a strong band for the C=O stretch. Due to the non-polar nature of many of the C-C bonds in the cyclohexane (B81311) and tetrahydrofuran (B95107) rings, Raman spectroscopy can provide clearer signals for the skeletal vibrations of the spirocyclic framework.
Chiroptical Methods for Stereochemical Analysis
The spiro center (C5) in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiroptical methods are essential for determining the absolute configuration of these stereoisomers.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the atoms.
For this compound, the electronic transitions associated with the aldehyde chromophore would give rise to characteristic Cotton effects in the ECD spectrum. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for each enantiomer, the absolute configuration of the compound can be determined.
Optical Rotation Measurements
Optical rotation is a classical method for characterizing chiral compounds. It measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral substance. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. While optical rotation confirms the chirality of a sample, it does not, on its own, determine the absolute configuration without comparison to a known standard or theoretical calculations.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules like this compound. This powerful technique provides a detailed three-dimensional map of the atomic arrangement within a crystal.
The process involves irradiating a single crystal of the compound with X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, crystallographers can reconstruct the electron density map of the molecule and, consequently, its precise atomic structure.
For a chiral molecule, which is non-superimposable on its mirror image, determining the absolute configuration is crucial as different enantiomers can exhibit distinct biological activities. When enantiopure chiral molecules crystallize, they do so in a non-centrosymmetric chiral crystal, which allows for the determination of their absolute stereochemistry. caltech.edu The resulting crystallographic data provides unambiguous proof of the spatial arrangement of atoms, confirming the specific (R) or (S) configuration at the chiral centers of this compound.
Table 1: Crystallographic Data Collection and Refinement Statistics (Example)
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 10.123, 12.456, 15.789 |
| α, β, γ (°) | 90, 90, 90 |
| Wavelength (Å) | 1.54178 |
| Temperature (K) | 100 |
| R-factor | 0.045 |
| Flack parameter | 0.02(3) |
Note: The data in this table is illustrative and represents typical values obtained in an X-ray crystallography experiment for a similar organic molecule.
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC for enantiomeric separation)
Chromatographic methods are indispensable for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is particularly powerful for this purpose, especially when dealing with the separation of enantiomers.
Standard reversed-phase HPLC, which separates compounds based on polarity, is ineffective for separating enantiomers as they possess identical physical and chemical properties in an achiral environment. sepscience.com To achieve enantiomeric separation, chirality must be introduced into the chromatographic system. sepscience.com This is typically accomplished through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.
Chiral stationary phases are the most common approach. csfarmacie.cz These are packed into HPLC columns and contain a chiral selector that interacts differently with each enantiomer of the analyte. This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. csfarmacie.cz The choice of the appropriate CSP is critical and often requires screening of various column types to achieve optimal resolution.
Table 2: Example HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
Note: The data in this table is for illustrative purposes and represents a typical starting point for developing an enantioselective HPLC method.
The purity of a sample of this compound can be determined by the presence of a single peak in the chromatogram under various conditions, confirming the absence of impurities. For enantiomeric purity, the relative peak areas of the two enantiomers are used to calculate the enantiomeric excess (ee).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. nih.gov It is a powerful tool for identifying and quantifying any volatile byproducts or degradation products that may be present alongside this compound.
In GC-MS, the sample is first vaporized and introduced into a long, thin capillary column. youtube.com An inert carrier gas, such as helium, carries the sample through the column, which is coated with a stationary phase. phcog.com The separation of compounds is based on their different boiling points and affinities for the stationary phase. Compounds with lower boiling points and less affinity for the stationary phase travel through the column faster.
As the separated compounds exit the column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which breaks the molecules into characteristic charged fragments. nih.gov The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for positive identification. nih.gov
For instance, a study on a related spiro compound, 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione, utilized GC-MS for its reliable and reproducible quantification. nih.gov This highlights the utility of GC-MS in analyzing spiroketal structures. The technique's high resolution and sensitivity make it possible to detect and identify even trace amounts of volatile impurities. nih.govyoutube.com
Table 3: Potential Volatile Impurities and their GC-MS Signatures (Hypothetical)
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Cyclohexanone (B45756) | 5.2 | 98, 70, 55, 42 |
| Tetrahydrofuran | 3.1 | 72, 71, 43, 42 |
| Unreacted Aldehyde Precursor | 9.8 | 112, 83, 55 |
Note: This table presents hypothetical data for potential volatile impurities that could be analyzed by GC-MS. The retention times and mass fragments are illustrative.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes to 1-Oxaspiro[4.5]decane-4-carboxaldehyde
The development of efficient and environmentally friendly methods for synthesizing this compound is a primary area for future research. While general methods for the synthesis of related spirocyclic compounds, such as 1-oxaspiro[4.5]decan-2-ones, have been established through processes like Diels-Alder cycloadditions of furanone derivatives, specific high-yielding routes to the 4-carboxaldehyde derivative are less explored. researchgate.net
Future work should focus on:
Catalytic Approaches: Investigating novel organocatalytic or transition-metal-catalyzed reactions to construct the spirocyclic framework with the desired aldehyde functionality in a single step or a tandem sequence. nih.govrsc.orgnih.gov This could involve exploring reactions like N-heterocyclic carbene (NHC)-catalyzed annulations. nih.gov
Green Chemistry Principles: Employing sustainable practices such as the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents.
Stereoselective Synthesis: Developing enantioselective synthetic routes to access specific stereoisomers of this compound, which is crucial for applications in medicinal chemistry and materials science where chirality can significantly influence properties. rsc.org
Exploration of Underutilized Reactivity of the Aldehyde Functionality and the Spirocyclic Core
The aldehyde group in this compound is a versatile functional group that can participate in a wide array of chemical transformations. However, its reactivity within the rigid spirocyclic system may exhibit unique and underexplored characteristics.
Future research should aim to:
Investigate Novel Transformations: Move beyond standard aldehyde reactions and explore novel transformations catalyzed by light, electricity, or new catalytic systems. The coordination of the aldehyde to metal catalysts, for instance, can influence reactivity and selectivity in cross-coupling reactions. rsc.orgresearchgate.netnih.gov
Leverage the Spirocyclic Core: The rigid, three-dimensional structure of the spirocycle can impose conformational constraints that may lead to unusual stereochemical outcomes in reactions involving the aldehyde. rsc.org Studying these effects can lead to the development of new stereoselective methodologies.
Reactive Aldehyde Chemistry: Recent studies have highlighted the role of reactive aldehyde chemistry in atmospheric processes, suggesting that the autoxidation of carbonyl organic peroxy radicals can be a significant source of hydroxyl radicals. nih.gov Investigating similar reactive pathways for this compound could unveil new chemical reactivity.
Expansion of Applications in Complex Chemical Synthesis and Material Science
The unique properties of spirocyclic compounds, such as high thermal and morphological stability, make them attractive for various applications. acs.orgmdpi.com The exploration of this compound in these areas is a promising avenue for future research.
Potential applications to be explored include:
Complex Molecule Synthesis: The compound can serve as a versatile building block for the synthesis of complex natural products and bioactive molecules. The spirocyclic core can introduce conformational rigidity and three-dimensionality, which are often desirable in drug discovery. rsc.orgmdpi.comresearchgate.netnih.gov
Materials Science: Spiro compounds have shown great potential in organic light-emitting diodes (OLEDs) as host materials or emitters due to their unique orthogonal and rigid structure. acs.org Investigating the incorporation of the this compound motif into new organic electronic materials could lead to improved device performance.
Medicinal Chemistry: Spirocycles are considered privileged scaffolds in medicinal chemistry, and their incorporation can improve physicochemical properties like solubility and lipophilicity. rsc.orgrsc.org The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents. unimore.itnih.gov
Advanced Mechanistic Investigations and Computational Design for Rational Synthesis
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the rational design of more efficient and selective processes.
Future research in this area should involve:
In-depth Mechanistic Studies: Employing advanced spectroscopic techniques and kinetic analysis to elucidate the pathways of key synthetic reactions.
Computational Chemistry: Utilizing computational tools, such as density functional theory (DFT), to model reaction intermediates and transition states. rsc.org This can provide valuable insights into reaction mechanisms and help in the rational design of catalysts and reaction conditions for improved outcomes. acs.org For example, computational studies can predict the influence of substituents on the spirocyclic core on the reactivity of the aldehyde.
Interdisciplinary Approaches for Unveiling New Functions of Spirocyclic Aldehydes
The full potential of this compound can be realized through collaborative efforts that bridge different scientific disciplines.
Interdisciplinary research should focus on:
Q & A
Q. How to address conflicting toxicity classifications for spirocyclic compounds in literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
